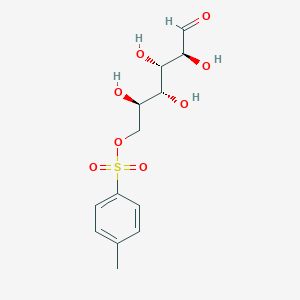

6-O-Tosyl-D-mannose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-O-Tosyl-D-mannose is an indispensable compound within the biomedical sector. It strategically tackles a diverse range of maladies, boasting profound potential. This agent effectively combats bacterial and viral afflictions, encompassing tuberculosis and influenza . Its pivotal role in advancing novel antibiotics and antiviral agents stems from its potent antimicrobial attributes .

Synthesis Analysis

A series of compounds associated with naturally occurring and biologically relevant glycans consisting of α-mannosides were prepared and analyzed using collision-induced dissociation (CID), energy-resolved mass spectrometry (ERMS), and 1H nuclear magnetic resonance spectroscopy . The reaction of bulky 6-O-trityl protected dihydroxy donor produced the corresponding 1→6 glycoside in relatively lower yield, as in that case generation of 2→6 glycoside side products increased .

Molecular Structure Analysis

The major diastereomer formed in the Barbier-type metal-mediated allylation of D-mannose has previously been shown to adopt a perfectly linear conformation, both in solid state and in solution, resulting in the formation of hydrogen-bonded networks and subsequent aggregation from aqueous solution upon stirring . The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .

Chemical Reactions Analysis

The this compound molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 9 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic), 4 hydroxyl group(s), 4 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .

Physical and Chemical Properties Analysis

The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .

Scientific Research Applications

D-Mannose in Food, Pharmaceutical, and Poultry Industries : D-Mannose, including its derivatives like 6-O-Tosyl-D-mannose, is widely used in the food, pharmaceutical, and poultry industries. It acts as a dietary supplement, a starting material for drug synthesis, and helps in blocking colonization in animal feeds (Hu et al., 2016).

Pharmacological Applications : D-Mannose has shown potential in various therapeutic applications, such as treating cancer, urinary tract infections, type 1 diabetes, and diabetic wounds. It also assists in preventing pancreatic fistula and improving magnetic resonance imaging for acute pancreatitis (Wei et al., 2020).

Glycoprotein Biosynthesis : Mannose, including its derivatives, is vital in glycoprotein biosynthesis. It's involved in the structure of glycoproteins, cell-surface glycoconjugates, and glycosylated phosphatidylinositide anchors, which are crucial for various cellular functions (Taguchi et al., 2003).

Application in Cancer Therapy : Mannose and Mannose-6-Phosphate receptors are targeted in drug delivery systems for cancer therapy. They are utilized for specific cellular uptake and delivery of anticancer drugs, highlighting their importance in therapeutic applications (Vedove et al., 2018).

Influence on Immune Responses : D-Mannose affects immune responses. Studies show that it can induce regulatory T cells and suppress immunopathology, suggesting its potential use in autoimmune diseases and inflammatory conditions (Zhang et al., 2017).

Synthesis of Heterocycles from D-Mannose : 6-O-Tosylates of D-Mannose have been used in the synthesis of novel, highly functionalized hexahydroazepindione derivatives via photoreaction, demonstrating the compound's utility in creating specialized chemical structures (Stark & Thiem, 2006).

Role in Mannose Metabolism : Mannose plays a critical role in mannose metabolism, affecting systems like glycolysis and influencing the synthesis of important biomolecules. Its derivatives are instrumental in studying these metabolic processes (Alton et al., 1998).

Mechanism of Action

Target of Action

The primary target of 6-O-Tosyl-D-mannose is the mannose receptor . The mannose receptor is a unique multidomain, multifunctional endocytic receptor belonging to the C-type lectin family . These receptors are involved in antigen capture, recognition of mannosylated structures of pathogenic cell walls, and may be overexpressed in certain diseased states .

Mode of Action

It is known that mannose conjugates and mannosylated nanocarriers target these intracellular pathogens by promoting uptake of the drug-loaded mannosylated constructs in the infected cells via the mannose receptor .

Biochemical Pathways

The mammalian O-mannosylation pathway for protein post-translational modification is intricately involved in modulating cell−matrix interactions in the musculature and nervous system . Defects in enzymes of this biosynthetic pathway are causative for multiple forms of congenital muscular dystrophy . Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase .

Pharmacokinetics

It is known that the compound is a mannose-protected d-mannose This suggests that it may be metabolized or modified in the body to release the active mannose moiety

Result of Action

This compound has been reported to have profound potential in combating bacterial and viral afflictions, including tuberculosis and influenza . This suggests that the compound’s action results in the inhibition of these pathogens, likely through its interaction with the mannose receptor and subsequent effects on cellular processes .

Safety and Hazards

The safety data sheet for D(+)-Mannose suggests that if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .

Future Directions

6-O-Tosyl-D-mannose has been proposed as an alternative approach for managing UTIs since it can inhibit the bacterial adhesion to the urothelium . It could play a beneficial role in the treatment of a variety of diseases, including cancers and inflammatory diseases, and could be a novel therapeutic strategy that deserves continued evaluation .

Properties

IUPAC Name |

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJLNPUSKXXYSV-FDYHWXHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)